Methyl 4-(benzyloxycarbonylamino)butanoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Methyl 4-(benzyloxycarbonylamino)butanoate is C13H17NO4 . The InChI code for this compound is 1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) .It is a pale-yellow to yellow-brown sticky oil to solid . The compound has a molecular weight of 251.28 .
Scientific Research Applications
Sorption and Environmental Studies
Methyl 4-(benzyloxycarbonylamino)butanoate, due to its unique chemical properties, plays a crucial role in environmental studies, particularly in the sorption processes involving soil, organic matter, and minerals. Research by Werner, Garratt, and Pigott (2012) highlights the compound's relevance in understanding the sorption behavior of similar structured chemicals in environmental settings. This knowledge is pivotal for environmental remediation and pollution control strategies, indicating the compound's importance beyond its immediate chemical applications Werner, Garratt, & Pigott, 2012.
Biodiesel Combustion
In the realm of renewable energy, particularly biodiesel combustion, research has focused on simpler molecules that exhibit the primary characteristics of biodiesel combustion. Studies by Lai, Lin, and Violi (2011) underscore the importance of investigating the combustion of molecules like this compound. These molecules serve as surrogates to understand the combustion characteristics of biodiesel better, aiding in the development of cleaner and more efficient combustors that utilize alternative fuels Lai, Lin, & Violi, 2011.
Biopolymer Synthesis
The chemical modification of biopolymers represents another critical application of this compound. Research conducted by Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discusses the synthesis of biopolymer ethers and esters, highlighting the role of this compound in creating new materials with specific properties. These biopolymer derivatives have potential applications in drug delivery systems, showcasing the compound's contribution to the advancement of pharmaceutical technologies Petzold-Welcke et al., 2014.
Antimicrobial Agents
This compound's derivatives have been explored for their antimicrobial properties. Marchese et al. (2017) review the antimicrobial activity of p-Cymene, a compound derived from similar chemical structures, emphasizing the need for new substances with antimicrobial properties. This research underlines the compound's potential as a precursor for developing new antimicrobial agents, crucial for addressing the rise of antibiotic-resistant bacteria Marchese et al., 2017.
properties
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUPAZJTKZVKRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551679 | |
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67706-63-2 | |
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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